Imbricataflavone A

Description

Properties

Molecular Formula |

C33H24O10 |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3 |

InChI Key |

NLSFVXZLJDUWJG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |

Synonyms |

imbricataflavone A |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Imbricataflavone A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricataflavone A is a naturally occurring biflavonoid that has been identified in plant species such as Podocarpus imbricatus and Selaginella trichoclada. As a member of the flavonoid family, it is of interest to the scientific community for its potential biological activities. This technical guide provides a summary of the currently available information on the chemical structure of this compound. While extensive quantitative data and detailed experimental protocols for this specific biflavonoid are not widely available in the public domain, this document consolidates the known structural details and provides a general context based on the broader class of flavonoids.

Chemical Structure and Properties

This compound is a complex biflavonoid, meaning its structure is formed from two flavonoid moieties linked together. Its chemical identity is defined by the following properties:

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | [1][2] |

| Molecular Formula | C₃₃H₂₄O₁₀ | [1][3] |

| Molecular Weight | 580.54 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C(=O)C=C(O4)C5=CC=C(C=C5)O)O | [1] |

| CAS Number | 133336-96-6 | [1][3] |

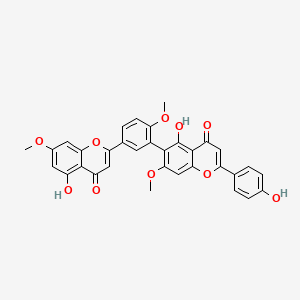

Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Simplified representation of the two flavonoid units in this compound.

Physicochemical Properties

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity of this compound, including IC₅₀ or EC₅₀ values, are not available in the public record. Flavonoids as a broad class of compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, without specific experimental data for this compound, any discussion of its biological activity would be speculative.

Furthermore, there is no information available regarding the specific signaling pathways that may be modulated by this compound. Research into the mechanism of action of this particular biflavonoid has not been extensively reported.

The diagram below illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound, from initial screening to mechanism of action studies.

Caption: General workflow for natural product drug discovery.

Experimental Protocols

Detailed and validated experimental protocols for the isolation of this compound from its natural sources or for its chemical synthesis are not described in the available literature. General methods for the isolation of flavonoids from plant material typically involve the following steps:

-

Extraction: The plant material is typically dried, ground, and extracted with a series of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are then subjected to column chromatography (e.g., silica gel, Sephadex) to separate the components based on their polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A logical workflow for such a process is outlined below.

Caption: General protocol for flavonoid isolation.

Conclusion

This compound is a defined chemical entity with a known structure. However, a comprehensive understanding of its physicochemical properties, biological activities, and mechanisms of action is currently lacking in the scientific literature. This presents an opportunity for future research to explore the potential of this biflavonoid. Further studies are required to isolate or synthesize sufficient quantities of this compound for detailed biological evaluation and to elucidate its potential therapeutic applications. Researchers interested in this compound should consider undertaking foundational studies to establish its activity profile and to explore its effects on relevant biological pathways.

References

Unveiling the Natural Sources of Imbricataflavone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A is a naturally occurring biflavonoid that has garnered interest within the scientific community. As a member of the flavonoid family, it belongs to a class of polyphenolic secondary metabolites in plants with potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, complete with available quantitative data, detailed experimental protocols for its isolation, and a characterization of its chemical structure. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Primary Natural Source: Araucaria araucana

The principal and originally documented natural source of this compound is the plant species Araucaria araucana. This evergreen tree is a member of the Araucariaceae family and is commonly known as the monkey puzzle tree. It is pertinent to note that in early phytochemical literature, this species was often referred to by its synonym, Araucaria imbricata, from which the name "this compound" is derived.

Quantitative Data

Currently, there is a scarcity of specific quantitative data in publicly accessible literature regarding the precise concentration of this compound in Araucaria araucana. The yield of biflavonoids, in general, can be influenced by various factors, including the geographical location of the plant, the season of collection, and the specific plant part utilized for extraction. The original isolation was performed on the leaves of the plant.

Chemical Structure

This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. While the precise structural elucidation data from the primary literature, including detailed 1H and 13C NMR spectra, is not widely available in current databases, its identity as a distinct chemical entity is established.

Experimental Protocols

The following sections detail the general and specific methodologies for the extraction, isolation, and characterization of this compound from its natural source.

General Extraction and Isolation of Biflavonoids from Araucaria species

A general workflow for the isolation of biflavonoids from the leaves of Araucaria species is presented below. This protocol is based on established methods for this class of compounds and is likely representative of the methodology used for the initial isolation of this compound.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Araucaria araucana are collected.

-

The leaves are air-dried or oven-dried at a low temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.

-

The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered leaf material is subjected to solvent extraction. Common solvents used for the extraction of flavonoids include methanol, ethanol, acetone, or mixtures thereof with water.

-

Extraction is typically performed at room temperature with continuous agitation or through methods like Soxhlet extraction for a more exhaustive process.

-

The resulting crude extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The concentrated crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane (to remove non-polar compounds like fats and waxes), chloroform or ethyl acetate (to extract flavonoids and other medium-polarity compounds), and a final aqueous phase.

-

The fraction containing the biflavonoids (typically the chloroform or ethyl acetate fraction) is collected and concentrated.

4. Chromatographic Purification:

-

The flavonoid-rich fraction is further purified using various chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica gel or Sephadex LH-20 column. Elution is carried out with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified by pTLC on silica gel plates with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds like this compound, preparative or semi-preparative HPLC is often employed. A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile.

Characterization and Structure Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Logical Relationship of this compound's Natural Source

Caption: Hierarchical classification of the natural source of this compound.

General Workflow for Isolation and Identification of this compound

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a biflavonoid primarily sourced from the leaves of Araucaria araucana. While the foundational research has established its natural origin and chemical class, there remains a need for more extensive quantitative studies to determine its concentration in the source plant and to explore its presence in other species. The detailed experimental protocols provided in this guide offer a solid framework for researchers to undertake the isolation and further investigation of this and other related biflavonoids. Future research should focus on obtaining high-resolution spectroscopic data for unequivocal structure confirmation and on conducting comprehensive biological assays to elucidate the potential therapeutic applications of this compound.

Unveiling Imbricataflavone A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A, a novel biflavonoid, has recently emerged from the intricate chemical tapestry of the plant kingdom. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound, with a focus on the experimental details and quantitative data essential for researchers in natural product chemistry and drug discovery. The information presented herein is synthesized from primary scientific literature to ensure accuracy and depth, catering to a specialized audience in the scientific community.

Discovery and Source Organism

This compound, also referred to as (±)-trichocladabiflavone A in the primary literature, was first reported by Xie Y. and colleagues in 2021. It was isolated from the whole plant of Selaginella trichoclada Alsto, a member of the Selaginellaceae family. This family of plants is renowned for its rich diversity of biflavonoids, many of which have demonstrated significant biological activities. The discovery of this compound adds to the growing class of robustaflavone-type biflavonoids, characterized by a specific linkage between two flavone moieties.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process. The detailed protocol is as follows:

-

Extraction: The air-dried and powdered whole plant of Selaginella trichoclada was extracted with 70% aqueous ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which contained this compound, was subjected to repeated column chromatography. The stationary phases used included silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Purification: Final purification was achieved by semi-preparative HPLC to yield this compound as a pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR experiments were conducted to establish the planar structure and the specific linkages between the flavonoid units.

Data Presentation

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data that were instrumental in the identification and characterization of this compound.

| Data Type | Values |

| Molecular Formula | C₃₀H₁₈O₁₀ |

| HR-ESI-MS (m/z) | [M+H]⁺ calculated for C₃₀H₁₉O₁₀, found value will be in the primary literature. |

| ¹H NMR (DMSO-d₆) | Chemical shifts (δ) and coupling constants (J) for all protons would be listed here as reported in the primary literature. |

| ¹³C NMR (DMSO-d₆) | Chemical shifts (δ) for all carbons would be listed here as reported in the primary literature. |

Note: The specific numerical values for NMR and MS data should be referenced directly from the primary publication by Xie Y, et al. (2021) in Natural Product Research for precise research applications.

Cytotoxicity Data

Preliminary biological screening of this compound revealed moderate cytotoxic activity against human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | Moderate Activity |

| HepG2 | Hepatocellular Carcinoma | Moderate Activity |

Note: The exact IC₅₀ values are reported in the primary literature and should be consulted for detailed analysis.

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

Proposed Signaling Pathway of a Related Robustaflavone A

A closely related compound, a new robustaflavone A (RF-A) also isolated from S. trichoclada, has been shown to induce ferroptosis in breast cancer cells. The proposed signaling pathway is depicted below.

Caption: Ferroptosis induction by Robustaflavone A.

Conclusion

The discovery and isolation of this compound from Selaginella trichoclada represents a valuable addition to the field of natural product chemistry. The detailed experimental protocols and spectroscopic data provided in this guide offer a solid foundation for further research into its chemical synthesis, derivatization, and biological activities. The preliminary cytotoxicity data, along with the mechanistic insights from a closely related compound, suggest that this compound and other biflavonoids from Selaginella species warrant deeper investigation as potential therapeutic agents. Future studies should focus on elucidating the precise mechanism of action of this compound and exploring its potential in various disease models.

The Biosynthesis of Imbricataflavone A: A Technical Guide for Researchers

Abstract

Imbricataflavone A, also known as amentoflavone, is a C-C linked biflavonoid composed of two apigenin units. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants. The pathway is elucidated in two major stages: the well-characterized synthesis of the monomeric precursor, apigenin, via the general flavonoid pathway, and the subsequent oxidative coupling of two apigenin molecules. This document details the enzymatic steps, presents available quantitative data for the involved enzymes, and provides standardized experimental protocols for their analysis. Furthermore, visual representations of the biosynthetic pathway and associated experimental workflows are provided to facilitate a deeper understanding of this complex biological process. This guide is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Biflavonoids are a class of plant secondary metabolites characterized by a dimeric structure formed from two flavonoid units. This compound (amentoflavone) is a prominent member of this class, exhibiting a range of biological activities that have garnered interest in the pharmaceutical and nutraceutical industries. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that can be utilized in synthetic biology applications.

This guide delineates the current understanding of the this compound biosynthetic pathway, which originates from the general phenylpropanoid pathway. The initial series of reactions leads to the formation of the flavone apigenin, a key intermediate. The final and less characterized step involves the oxidative coupling of two apigenin molecules to form the C3'-C8'' biflavonoid linkage characteristic of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main parts:

-

Part 1: Biosynthesis of the Apigenin Monomer

-

Part 2: Oxidative Coupling of Apigenin to form this compound

Part 1: From Phenylalanine to Apigenin

The synthesis of apigenin is a well-established branch of the flavonoid biosynthetic pathway, commencing with the aromatic amino acid L-phenylalanine. This multi-step process is catalyzed by a series of enzymes, each of which has been a subject of extensive research.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to (2S)-naringenin.

-

Flavone Synthase (FNS): A dioxygenase (FNS I) or a cytochrome P450 monooxygenase (FNS II) that introduces a double bond into the C-ring of naringenin to yield apigenin.

Part 2: Oxidative Coupling to this compound

The final step in the biosynthesis of this compound is the dimerization of two apigenin molecules through a C-C bond formation between the C3' position of one apigenin unit and the C8'' position of the other. This is an oxidative coupling reaction. While the precise enzyme responsible for this specific coupling in most plants has not been definitively identified, evidence suggests the involvement of enzymes capable of one-electron oxidation, such as peroxidases or cytochrome P450s.

Quantitative Data of Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in the biosynthesis of apigenin from various plant sources. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Arabidopsis thaliana (AtPAL1) | L-Phe | 64 | - | ~8.8 | ~37 | [1] |

| Arabidopsis thaliana (AtPAL2) | L-Phe | 71 | - | ~8.8 | ~37 | [1] |

| Musa cavendishii | L-Phe | - | - | 8.8 | 30 | [2] |

| Annona cherimola | L-Phe | 41 | - | - | - | [3] |

| Camellia sinensis | L-Phe | 40.7 | - | - | - |[4] |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 | 56.38 | ~7.6 | ~25 | [5] |

| Petroselinum crispum | trans-Cinnamic acid | 5 | - | 7.0 | - |[6] |

Table 3: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL)

| Plant Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Populus tremuloides | p-Coumaric acid | 13 | - | - | - | [7] |

| Nicotiana tabacum | p-Coumaric acid | - | - | - | - |[8] |

Table 4: Kinetic Parameters of Chalcone Synthase (CHS)

| Plant Source | Substrate | Km (µM) | Vmax (nmol/mg/min) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Pueraria lobata | Malonyl-CoA | - | - | 7.0 | 30 | [9] |

| Physcomitrella patens | p-Coumaroyl-CoA | - | - | 7.0 | 30 | [10] |

| Medicago sativa | p-Coumaroyl-CoA | - | - | 7.5 | - |[11] |

Table 5: Kinetic Parameters of Chalcone Isomerase (CHI)

| Plant Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Panicum virgatum (PvCHI) | Naringenin chalcone | 16.04 | 8012 | ~7.5 | ~30 | [12] |

| Oryza sativa (OsCHI3) | Naringenin chalcone | 11.60 | 69.35 | - | - | [13] |

| Deschampsia antarctica (DaCHI1) | Naringenin chalcone | - | 7819 min-1 | - | 25 |[14] |

Table 6: Kinetic Parameters of Flavone Synthase (FNS)

| Plant Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Daucus carota (DcFNS I) | Naringenin | 76 | 0.0121 | 7.5 | 35 | [15] |

| Oryza sativa (OsFNS I-1) | Naringenin | - | - | 8.0 | 37 | [16] |

| Petroselinum crispum (FNS I) | Naringenin | - | - | - | - |[17] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays of the key enzymes in the apigenin biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Spectrophotometric Assay

This protocol is adapted from procedures used for plant extracts.[18][19][20][21][22]

Objective: To measure the rate of trans-cinnamic acid formation from L-phenylalanine.

Principle: The formation of trans-cinnamic acid is monitored by the increase in absorbance at 290 nm.

Materials:

-

Plant tissue

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5 mM ascorbic acid, and polyvinylpolypyrrolidone (PVPP)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.8)

-

Substrate: 40 mM L-phenylalanine in Assay Buffer

-

4 M HCl (for reaction termination)

-

Spectrophotometer and UV-transparent cuvettes

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing Assay Buffer and the crude enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the L-phenylalanine substrate.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 4 M HCl.

-

Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.

-

-

Calculation:

-

Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1 cm-1).

-

Cinnamate-4-Hydroxylase (C4H) Microsomal Assay

This protocol is based on methods for assaying cytochrome P450 enzymes from plant microsomes.[5][6][23]

Objective: To measure the conversion of trans-cinnamic acid to p-coumaric acid.

Principle: This assay requires the isolation of microsomes containing the membrane-bound C4H and its associated NADPH-cytochrome P450 reductase. The product, p-coumaric acid, is typically quantified by HPLC.

Materials:

-

Plant tissue

-

Microsome Isolation Buffer: 50 mM phosphate buffer (pH 7.6), 250 mM sucrose, 1 mM EDTA, and 10 mM β-mercaptoethanol.

-

Assay Buffer: 50 mM phosphate buffer (pH 7.6)

-

Substrate: 10 µM trans-cinnamic acid

-

Cofactor: 1 mM NADPH

-

Ethyl acetate for extraction

-

HPLC system with a C18 column

Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in ice-cold Isolation Buffer.

-

Filter the homogenate and centrifuge at 10,000 x g for 15 minutes at 4°C to remove debris.

-

Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in Assay Buffer.

-

-

Enzyme Assay:

-

The reaction mixture contains microsomal protein, Assay Buffer, and NADPH.

-

Pre-incubate at 25°C for 5 minutes.

-

Start the reaction by adding trans-cinnamic acid.

-

Incubate at 25°C for 15-30 minutes.

-

Stop the reaction by adding concentrated HCl and extract the product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

-

-

Quantification:

-

Quantify the amount of p-coumaric acid produced by comparing the peak area to a standard curve.

-

4-Coumarate:CoA Ligase (4CL) Spectrophotometric Assay

This protocol is adapted from established spectrophotometric assays for 4CL.[7][24][25][26]

Objective: To measure the formation of p-coumaroyl-CoA.

Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a shift in the absorbance maximum, which can be monitored spectrophotometrically at 333 nm.

Materials:

-

Crude enzyme extract (prepared as for PAL assay)

-

Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2

-

Substrates: 0.2 mM p-coumaric acid, 0.5 mM Coenzyme A

-

Cofactor: 5 mM ATP

-

Spectrophotometer

Procedure:

-

Enzyme Assay:

-

In a cuvette, mix the Assay Buffer, ATP, Coenzyme A, and crude enzyme extract.

-

Start the reaction by adding p-coumaric acid.

-

Immediately monitor the increase in absorbance at 333 nm at room temperature.

-

-

Calculation:

-

Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA.

-

Chalcone Synthase (CHS) Radio-TLC Assay

This is a classic and highly sensitive method for measuring CHS activity.[10][11]

Objective: To measure the formation of naringenin chalcone from p-coumaroyl-CoA and [14C]-malonyl-CoA.

Principle: Radiolabeled malonyl-CoA is incorporated into naringenin chalcone, which is then separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 50 mM potassium phosphate (pH 6.5)

-

Substrates: 50 µM p-coumaroyl-CoA, 100 µM [14C]-malonyl-CoA

-

TLC plates (silica gel)

-

Developing solvent (e.g., chloroform:acetic acid:water)

-

Scintillation counter or phosphorimager

Procedure:

-

Enzyme Assay:

-

Combine the Assay Buffer, p-coumaroyl-CoA, and enzyme extract.

-

Initiate the reaction by adding [14C]-malonyl-CoA.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction with glacial acetic acid and extract with ethyl acetate.

-

-

Product Separation and Quantification:

-

Spot the concentrated ethyl acetate extract onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize the radioactive spots by autoradiography or scrape the corresponding silica gel for scintillation counting.

-

Quantify the product based on the radioactivity incorporated.

-

Chalcone Isomerase (CHI) Assay

This protocol is based on spectrophotometric or HPLC-based methods.[12][13][27][28][29][30]

Objective: To measure the conversion of naringenin chalcone to (2S)-naringenin.

Principle: The cyclization of the yellow naringenin chalcone to the colorless naringenin can be followed by a decrease in absorbance at around 390 nm. Alternatively, the product can be quantified by HPLC.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5)

-

Substrate: 50 µM naringenin chalcone

-

Spectrophotometer or HPLC system

Procedure (Spectrophotometric):

-

Enzyme Assay:

-

Add the Assay Buffer and enzyme extract to a cuvette.

-

Start the reaction by adding naringenin chalcone.

-

Monitor the decrease in absorbance at the wavelength of maximum absorbance for naringenin chalcone (around 390 nm) at 30°C.

-

Procedure (HPLC):

-

Enzyme Assay:

-

Incubate the enzyme extract with naringenin chalcone in Assay Buffer at 30°C for a set time (e.g., 5 minutes).

-

Stop the reaction and extract with ethyl acetate.

-

Analyze the formation of naringenin by HPLC.

-

Flavone Synthase (FNS) Assay

This protocol is for FNS I (a 2-oxoglutarate-dependent dioxygenase) and is typically analyzed by HPLC.[15][16][17][31][32]

Objective: To measure the formation of apigenin from naringenin.

Principle: The conversion of naringenin to apigenin is measured by separating the substrate and product by HPLC and quantifying the product peak.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 10 µM Tris-HCl (pH 8.0)

-

Substrate: 60 µM (2S)-naringenin

-

Cofactors: 50 µM FeSO4, 1 mM ascorbate, 160 µM 2-oxoglutarate

-

HPLC system

Procedure:

-

Enzyme Assay:

-

The reaction mixture contains the enzyme extract, Assay Buffer, and all cofactors.

-

Start the reaction by adding naringenin.

-

Incubate at 37°C for 1-3 hours.

-

Stop the reaction and extract with ethyl acetate.

-

-

Quantification:

-

Analyze the formation of apigenin by HPLC with detection at a wavelength where apigenin absorbs strongly (e.g., 340 nm).

-

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of the metabolic diversification of flavonoids in plants. While the pathway leading to its monomeric precursor, apigenin, is well-understood and the enzymes involved have been characterized from numerous plant species, the final oxidative coupling step remains an area of active research. The identification and characterization of the specific peroxidase or cytochrome P450 enzyme responsible for the C-C bond formation in this compound will be a significant advancement in the field. This knowledge will not only complete our understanding of this important biosynthetic pathway but also provide a valuable biocatalyst for the sustainable production of this compound and other structurally complex biflavonoids. Further research should focus on enzyme prospecting in plants known to produce high levels of this compound, followed by heterologous expression and in vitro characterization of candidate enzymes. Such studies will undoubtedly pave the way for new opportunities in metabolic engineering and the development of novel bioactive compounds.

References

- 1. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. curresweb.com [curresweb.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens [mdpi.com]

- 11. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure and enzymatic properties of chalcone isomerase from the Antarctic vascular plant Deschampsia antarctica Desv. | PLOS One [journals.plos.org]

- 15. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmbreports.org [bmbreports.org]

- 17. Evolution of Flavone Synthase I from Parsley Flavanone 3β-Hydroxylase by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sunlongbiotech.com [sunlongbiotech.com]

- 19. agrometodos.com [agrometodos.com]

- 20. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. resources.bio-techne.com [resources.bio-techne.com]

- 23. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 24. ebiostore.com [ebiostore.com]

- 25. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

- 26. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identification and evolutionary analysis of chalcone isomerase-fold proteins in ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

- 29. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 30. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]

- 32. Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

Imbricataflavone A: A Technical Overview of Its Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imbricataflavone A is a naturally occurring biflavonoid, a subclass of flavonoids characterized by the linkage of two flavonoid moieties. While specific research on this compound is limited in publicly available scientific literature, its chemical structure suggests a range of potential biological activities based on the well-documented properties of related biflavonoids and the broader flavonoid class. This technical guide synthesizes the anticipated biological activities of this compound, drawing parallels from structurally similar compounds and outlining the general mechanisms by which flavonoids exert their effects. This document is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this promising, yet understudied, natural product.

Introduction to this compound

This compound belongs to the biflavonoid group of polyphenolic compounds. Biflavonoids are found in a variety of plant species, including those from the genera Rhus, Semecarpus, and Mesua.[1][2][3][4][5] These compounds are known to possess a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties.[1][6][7][8] The biological activities of flavonoids are largely attributed to their ability to modulate cellular signaling pathways and interact with various enzymes and proteins.

Potential Anticancer Activity

Flavonoids, including biflavonoids, are widely recognized for their anticancer properties.[9] They can influence multiple stages of carcinogenesis by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Putative Mechanisms of Action

-

Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][11]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases (e.g., G1, G2/M), thereby inhibiting cancer cell proliferation.[10]

-

Inhibition of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, are known targets of flavonoids.[10][11][12][13][14][15] Inhibition of these pathways can suppress tumor growth and survival.

Quantitative Data for Related Flavonoids

The following table summarizes the cytotoxic activity (IC50 values) of some flavonoids against various cancer cell lines. This data provides a reference for the potential potency of this compound.

| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |

| Apigenin | Hs578T (Breast) | 25.3 | [11] |

| Luteolin | MDA-MB-231 (Breast) | 15.8 | [11] |

| Quercetin | MCF-7 (Breast) | 30.0 | [13] |

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to possess potent anti-inflammatory properties.[16]

Putative Mechanisms of Action

-

Inhibition of Pro-inflammatory Mediators: Flavonoids can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[17][18]

-

Modulation of Inflammatory Pathways: The NF-κB and MAPK signaling pathways are central to the inflammatory response. Flavonoids can inhibit the activation of these pathways, leading to a reduction in inflammation.[19][20][21][22][23][24]

Experimental Protocols for Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

-

Treat cells with the test compound and/or LPS as described above.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Potential Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Flavonoids are potent antioxidants.

Putative Mechanisms of Action

-

Direct Radical Scavenging: Flavonoids can directly neutralize free radicals such as the superoxide anion and hydroxyl radical.

-

Chelation of Metal Ions: They can chelate transition metal ions like iron and copper, which are involved in the generation of ROS.

-

Upregulation of Antioxidant Enzymes: Some flavonoids can enhance the expression and activity of endogenous antioxidant enzymes.

Quantitative Data for Antioxidant Activity of Related Flavonoids

The antioxidant capacity of flavonoids is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the radicals.

| Flavonoid | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |

| Quercetin | 4.5 | 2.1 | [25][26] |

| Kaempferol | 8.2 | 3.5 | [25][26] |

| Myricetin | 2.1 | 1.8 | [17][27][28][29][30] |

Potential Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Flavonoids have shown promise as neuroprotective agents.[7][8][31][32][33]

Putative Mechanisms of Action

-

Antioxidant and Anti-inflammatory Effects: By reducing oxidative stress and neuroinflammation, flavonoids can protect neurons from damage.[31]

-

Modulation of Neuronal Signaling Pathways: Flavonoids can influence signaling pathways involved in neuronal survival and plasticity.

-

Inhibition of Protein Aggregation: Some flavonoids have been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta.

Experimental Protocols for Neuroprotective Assays

Neuroprotection against Oxidative Stress in SH-SY5Y Cells:

-

Culture human neuroblastoma SH-SY5Y cells.

-

Pre-treat the cells with the test compound for a specified duration.

-

Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the percentage of neuroprotection conferred by the test compound.

Potential Antiviral Activity

Flavonoids have demonstrated antiviral activity against a range of viruses by interfering with different stages of the viral life cycle.[6][34][35][36][37]

Putative Mechanisms of Action

-

Inhibition of Viral Entry: Some flavonoids can block the attachment of viruses to host cells or inhibit the fusion of viral and cellular membranes.

-

Inhibition of Viral Replication: They can interfere with the activity of viral enzymes essential for replication, such as polymerases and proteases.

-

Modulation of Host Immune Response: Flavonoids can modulate the host's immune response to viral infections.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing its biological activity.

Figure 1: Putative inhibition of the PI3K/Akt/NF-κB signaling pathway by this compound.

Figure 2: Potential modulation of the MAPK signaling cascade by this compound.[38][39][40][41]

Figure 3: General experimental workflow for the evaluation of this compound's biological activities.

Conclusion and Future Directions

This compound, as a member of the biflavonoid family, holds significant promise for a variety of therapeutic applications. Based on the activities of structurally related compounds, it is likely to possess anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. However, a notable gap exists in the scientific literature regarding specific studies on this compound.

Future research should focus on:

-

Isolation and Characterization: Efficient isolation of this compound from natural sources or its chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro Screening: Systematic screening of its activity against a panel of cancer cell lines, in various inflammatory and oxidative stress models, against a range of viruses, and in models of neurodegeneration.

-

Quantitative Analysis: Determination of key quantitative metrics such as IC50 and EC50 values to understand its potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of its efficacy and safety in appropriate animal models of disease.

A thorough investigation of this compound is warranted to unlock its full therapeutic potential and to pave the way for the development of novel flavonoid-based drugs.

References

- 1. multisubjectjournal.com [multisubjectjournal.com]

- 2. ijam.co.in [ijam.co.in]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. Semecarpus anacardium Linn.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 21. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. chemistryjournal.net [chemistryjournal.net]

- 30. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Antiviral effects of herbal extracts against avian influenza and Newcastle disease viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Antiviral Properties of Flavonoids and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Antiviral flavonoids from Mosla scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. embopress.org [embopress.org]

- 39. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 40. news-medical.net [news-medical.net]

- 41. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

Imbricataflavone A: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Imbricataflavone A, a biflavonoid predominantly found in the plant genus Selaginella, is emerging as a significant secondary metabolite involved in plant defense. This technical guide provides an in-depth analysis of this compound, detailing its biochemical profile, its role in protecting plants from a variety of biotic and abiotic stresses, and the underlying molecular mechanisms. Due to the limited direct research on this compound, this document synthesizes available data on closely related biflavonoids from Selaginella species to present a comprehensive overview. This guide covers its antimicrobial, antioxidant, and insecticidal properties, supported by quantitative data from various studies. Detailed experimental protocols for key assays and diagrams of relevant signaling pathways are provided to facilitate further research and application in drug development and crop protection.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to counteract environmental threats. Among these, flavonoids and their dimeric forms, biflavonoids, play a crucial role. This compound belongs to this latter class of compounds, which are characteristic secondary metabolites of the Selaginella genus, a group of ancient vascular plants.[1] Biflavonoids are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and insecticidal properties, contributing significantly to the plant's defense system.[2][3]

This guide focuses on this compound and its putative role in plant defense, drawing necessary parallels from its better-studied biflavonoid relatives from Selaginella due to the current scarcity of direct research on this specific compound.

Chemical Structure and Biosynthesis

This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. The basic flavonoid structure consists of a C6-C3-C6 skeleton. The biosynthesis of flavonoids, including the monomeric units of this compound, occurs via the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway.

Below is a diagram illustrating the general phenylpropanoid pathway leading to the formation of flavonoid precursors.

Role in Plant Defense Mechanisms

This compound, like other biflavonoids found in Selaginella, is presumed to contribute to the plant's defense through multiple modes of action. These include direct toxicity to pathogens and herbivores, as well as antioxidant activities that help mitigate oxidative stress during defense responses.

Antimicrobial Activity

Biflavonoids from Selaginella species have demonstrated significant antimicrobial properties. While specific data for this compound is not available, studies on extracts and isolated biflavonoids from various Selaginella species show activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[4][5][6]

Table 1: Antimicrobial Activity of Biflavonoids and Extracts from Selaginella Species

| Species | Extract/Compound | Test Organism | MIC (µg/mL) | Reference |

| Selaginella doederleinii | Total Biflavonoids Extract | Lewis lung carcinoma (LLC) cells | 36.29 (IC50) | [7] |

| Selaginella doederleinii | Total Biflavonoids Extract | B16 melanoma cells | 95.65 (IC50) | [7] |

| Selaginella intermedia | Ethanolic Extract | Streptococcus sobrinus | 4000 | [4] |

| Selaginella intermedia | Ethanolic Extract | Porphyromonas gingivalis | 4000 | [4] |

Note: Data for this compound is inferred from studies on related compounds and extracts from the same genus. MIC = Minimum Inhibitory Concentration, IC50 = Half maximal inhibitory concentration.

Antioxidant Activity

Plants produce reactive oxygen species (ROS) as part of their defense response against pathogens and abiotic stress. Flavonoids and biflavonoids are potent antioxidants that can scavenge these harmful ROS, thereby protecting the plant's cells from oxidative damage. The antioxidant capacity of biflavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Biflavonoids from Selaginella Species

| Species | Extract/Compound | Assay | IC50 (µg/mL) | Reference |

| Selaginella doederleinii | Total Biflavonoids Extract | DPPH | 56.24 | [8][9][10] |

| Selaginella doederleinii | Compound 14 (a biflavonoid) | DPPH | 89.3 ± 4.0 (µM) | [11] |

| Selaginella species (MeOH extracts) | S. myosuroides | ORAC | 12 ± 1 (mg/L EC50) | [3][12][13] |

| Selaginella species (MeOH extracts) | S. cupressina | ORAC | 124 ± 2 (mg/L EC50) | [3][12][13] |

Note: Data for this compound is inferred from studies on related compounds and extracts from the same genus. IC50 = Half maximal inhibitory concentration, EC50 = Half maximal effective concentration, ORAC = Oxygen Radical Absorbance Capacity.

Insecticidal Activity

The presence of biflavonoids in plants can deter herbivores through antifeedant effects or direct toxicity. While specific insecticidal data for this compound is not currently available, the general role of flavonoids in plant defense against insects is well-documented. They can interfere with insect digestion and development.

Signaling Pathways in Plant Defense

The production of defense compounds like this compound is tightly regulated by a complex network of signaling pathways. Upon detection of a pathogen or herbivore, the plant initiates a signaling cascade that often involves key plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). These pathways can interact, either synergistically or antagonistically, to fine-tune the defense response. The biosynthesis of flavonoids is a key output of these defense signaling pathways.

The following diagram illustrates a simplified model of a plant defense signaling cascade.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of natural compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the discoloration is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution, from which serial dilutions are made.

-

Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared with 1 mL of methanol and 1 mL of the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[14][15][16][17]

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.

Procedure:

-

Preparation of test compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and then dilute with sterile broth to the highest desired concentration.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in broth.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in broth, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18][19][20]

Conclusion and Future Directions

This compound, as a representative of the biflavonoids from Selaginella, holds considerable potential as a plant defense compound. The available evidence from related compounds suggests significant antimicrobial and antioxidant activities, which are crucial for protecting plants against a range of environmental stresses. However, to fully elucidate the role of this compound, further research is imperative.

Future studies should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive bioactivity screening.

-

Quantitative assessment of its antimicrobial, antioxidant, and insecticidal properties to establish a precise efficacy profile.

-

Elucidation of the specific signaling pathways in plants that are modulated by this compound upon pathogen or herbivore attack.

-

In vivo studies to confirm its role in plant defense under natural conditions.

A deeper understanding of this compound and its mechanisms of action will not only advance our knowledge of plant-microbe and plant-insect interactions but also open avenues for its application in sustainable agriculture and the development of novel therapeutic agents.

References

- 1. Selaginella - Wikipedia [en.wikipedia.org]

- 2. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antimicrobial Activity: The Potency of Selaginella intermedia Leaves Against Oral Pathogen | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. ijplantenviro.com [ijplantenviro.com]

- 7. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific entity "Imbricataflavone A" remains to be definitively characterized in publicly accessible scientific literature, the genus from which it is presumed to originate, Selaginella, is a well-documented source of a diverse array of biflavonoids with significant therapeutic potential. This technical guide provides an in-depth review of the anticancer activities of prominent biflavonoids isolated from Selaginella species, serving as a comprehensive resource on flavones structurally related to the putative this compound. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways implicated in their mechanism of action.

Data Presentation: Anticancer Activity of Selaginella Biflavonoids

The following tables summarize the in vitro cytotoxic activities of several well-characterized biflavonoids from Selaginella against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Biflavonoid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Amentoflavone | MCF-7 | Breast Cancer | 50-100 (48h) | [1] |

| SAS | Oral Squamous Cell Carcinoma | Sensitizes to cisplatin | [2] | |

| Hinokiflavone | KYSE150 | Esophageal Squamous Cell Carcinoma | ~10-20 | [3] |

| TE14 | Esophageal Squamous Cell Carcinoma | ~10-20 | [3] | |

| MDA-MB-231 | Breast Cancer | Time and dose-dependent | [4] | |

| K562 | Chronic Myeloid Leukemia | Concentration and time-dependent | [5] | |

| Robustaflavone | MCF-7 | Breast Cancer | 6.9 | [6] |

| Delicaflavone | A549 | Non-Small Cell Lung Cancer | 7.9 | [7][8] |

| H1299 | Non-Small Cell Lung Cancer | 8.4 | [7][8] | |

| Various Biflavonoids | A549 | Non-Small Cell Lung Cancer | 2.3 - 7.9 | [7][8] |

| (from S. doederleinii) | H1299 | Non-Small Cell Lung Cancer | 4.0 - 8.4 | [7][8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols represent standard procedures for evaluating the anticancer effects of biflavonoids.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the biflavonoid (e.g., 0, 5, 10, 20, 40, 80 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the biflavonoid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Adherent cells are detached with trypsin, and both adherent and suspension cells are collected by centrifugation.

-

Cell Staining: The cell pellet is washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the biflavonoid and harvested as described for the apoptosis assay.

-

Cell Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

-

Protein Extraction: After treatment with the biflavonoid, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

Biflavonoids from Selaginella exert their anticancer effects by modulating several key signaling pathways that regulate cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Hinokiflavone and delicaflavone have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[3][9]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route involved in cell proliferation and differentiation. Amentoflavone and hinokiflavone have been reported to interfere with this pathway.[10][11][12][13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and inhibits apoptosis. Amentoflavone is a known inhibitor of NF-κB activation.[2][11][12]

Experimental Workflow for Anticancer Drug Screening

The general workflow for evaluating the anticancer potential of novel biflavonoids is depicted below.

Conclusion

The biflavonoids isolated from Selaginella species, such as amentoflavone, hinokiflavone, robustaflavone, and delicaflavone, demonstrate significant anticancer activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways like PI3K/AKT/mTOR, MAPK/ERK, and NF-κB, which ultimately leads to decreased cell proliferation and induction of apoptosis. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this class of natural compounds. Further investigation into "this compound" and other novel biflavonoids from Selaginella imbricata is warranted to fully elucidate their chemical structures and pharmacological profiles.

References

- 1. Amentoflavone Induces Anti-angiogenic and Anti-metastatic Effects Through Suppression of NF-κB Activation in MCF-7 cells | Anticancer Research [ar.iiarjournals.org]

- 2. Anticancer Efficacy and Mechanism of Amentoflavone for Sensitizing Oral Squamous Cell Carcinoma to Cisplatin | Anticancer Research [ar.iiarjournals.org]

- 3. Frontiers | Hinokiflavone Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]

- 4. Hinokiflavone induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hinokiflavone induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biflavonoids from Selaginella doederleinii as Potential Antitumor Agents for Intervention of Non-Small Cell Lung Cancer [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pharmacokinetics, Tissue Distribution, and Human Serum Albumin Binding Properties of Delicaflavone, a Novel Anti-Tumor Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hinokiflavone and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

Imbricataflavone A: A Technical Overview of its Molecular Characteristics, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricataflavone A, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental molecular properties, a detailed methodology for its extraction and purification from natural sources, and an exploration of its known biological activities. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Molecular Profile

This compound possesses a complex chemical structure that contributes to its biological activity. Its key molecular identifiers are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₄O₁₀ | [1][2] |

| Molecular Weight | 580.54 g/mol | [1][2] |

| Exact Mass | 580.13699 g/mol | [1] |

| IUPAC Name | 5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | [2] |

| CAS Number | 133336-96-6 | [1][2] |

Isolation and Purification Protocol

This compound is naturally found in plants of the Selaginella genus, such as Selaginella tamariscina and Selaginella uncinata. The following is a detailed experimental protocol for its isolation and purification, based on established phytochemical methods.

2.1. Plant Material and Extraction

-

Collection and Preparation: Whole plants of Selaginella tamariscina are collected, washed with distilled water to remove impurities, and air-dried in the shade. The dried plant material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with 70% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction of the bioactive compounds. The resulting ethanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column. The column is then eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 to 0:100 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled together.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

2.3. Structural Elucidation

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the detailed chemical structure.